Welcome to the BenchChem Online Store!
molecular formula C4H9NS B8283202 2-Vinylthioethylamine

2-Vinylthioethylamine

Cat. No. B8283202
M. Wt: 103.19 g/mol
InChI Key: JEIWZOOQUZYRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04120898

Procedure details

A solution of 5.92 g 3-(2-chloroethylsulphonyl)-propionyl chloride in 75 ml dichloromethane was treated dropwise with a solution of 2.65 g 2-vinylthioethylamine and 2.6 g triethylamine in dichlormethane. After 2 hours, the solution was evaporated and the residue recrystallised from aqueous ethanol. Yield 6.1 g; Mp. 102° to 103° C.
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][S:4]([CH2:7][CH2:8][C:9](Cl)=[O:10])(=[O:6])=[O:5].[CH:12]([S:14][CH2:15][CH2:16][NH2:17])=[CH2:13].C(N(CC)CC)C>ClCCl>[Cl:1][CH2:2][CH2:3][S:4]([CH2:7][CH2:8][C:9]([NH:17][CH2:16][CH2:15][S:14][CH:12]=[CH2:13])=[O:10])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
5.92 g
Type
reactant
Smiles
ClCCS(=O)(=O)CCC(=O)Cl
Name
Quantity
2.65 g
Type
reactant
Smiles
C(=C)SCCN
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from aqueous ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCCS(=O)(=O)CCC(=O)NCCSC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.